

# Ethyl 2-(oxetan-3-ylidene)acetate molecular structure and weight

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## Compound of Interest

Compound Name: **Ethyl 2-(oxetan-3-ylidene)acetate**

Cat. No.: **B1394518**

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An In-depth Technical Guide to **Ethyl 2-(oxetan-3-ylidene)acetate**

## Introduction

**Ethyl 2-(oxetan-3-ylidene)acetate** is a valuable heterocyclic building block increasingly recognized for its utility in medicinal chemistry and organic synthesis. The incorporation of the strained oxetane ring, a four-membered cyclic ether, into molecular scaffolds can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a desirable motif in drug design.<sup>[1]</sup> This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **Ethyl 2-(oxetan-3-ylidene)acetate**, offering field-proven insights for its effective application in research and development. The molecule's unique structure, featuring an exocyclic  $\alpha,\beta$ -unsaturated ester appended to the oxetane ring, presents a versatile platform for further chemical modification.<sup>[2]</sup> It has been identified as a useful research chemical and a potential inhibitor of Casitas B-lineage lymphoma B (CBL-B), a target of interest in cancer therapy.<sup>[3][4][5]</sup>

## Molecular Profile and Physicochemical Properties

The fundamental characteristics of **Ethyl 2-(oxetan-3-ylidene)acetate** are summarized below. Understanding these properties is the first step in designing experimental work and ensuring safe handling.

Property	Value	Source(s)
CAS Number	922500-91-2	[3][4][6][7]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>3</sub>	[3][6][7]
Molecular Weight	142.15 g/mol	[3][6]
Appearance	Colorless to light yellow liquid/viscous oil	[3][5][7]
Boiling Point	207 °C	[5]
Density	1.228 g/cm <sup>3</sup>	[5]
Flash Point	78 °C	[5]
Storage	Store in freezer (-20°C), sealed in dry conditions	[5][6][8]

## Molecular Structure Analysis

The structure of **Ethyl 2-(oxetan-3-ylidene)acetate** is defined by two key features: the strained oxetane ring and the conjugated ethyl ester group. The exocyclic double bond creates a planar, electron-deficient system ripe for nucleophilic addition, while the oxetane moiety introduces a polar, three-dimensional element.

Molecular structure of **Ethyl 2-(oxetan-3-ylidene)acetate**.

## Synthesis and Purification: A Mechanistic Approach

The most prevalent and efficient method for synthesizing **Ethyl 2-(oxetan-3-ylidene)acetate** is a Wittig-type olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) or standard Wittig reaction.[2][3][5] This choice is mechanistically sound as it provides excellent control for forming the exocyclic C=C double bond from a ketone precursor.

**Causality of Experimental Choice:** The reaction utilizes a stabilized phosphorus ylide (e.g., ethoxycarbonylmethylene triphenylphosphine) which is less reactive and more selective than unstabilized ylides. This selectivity is crucial for reacting efficiently with the relatively stable oxetan-3-one without promoting ring-opening or other side reactions. The reaction proceeds via

a nucleophilic attack of the ylide on the ketone's carbonyl carbon, forming a betaine intermediate which then collapses to form the desired alkene and a phosphine oxide byproduct.

Workflow for the synthesis of **Ethyl 2-(oxetan-3-ylidene)acetate**.

## Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[\[3\]](#)[\[5\]](#)

- Reagent Preparation:
  - To a round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq, e.g., 500 mg, 6.94 mmol).
  - Dissolve the ketone in anhydrous dichloromethane (DCM) (approx. 15 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
  - Cool the solution to 0 °C using an ice bath.
- Wittig Reaction:
  - In a separate container, weigh ethoxycarbonylmethylene triphenylphosphine (1.1 eq, e.g., 2.66 g, 7.63 mmol).
  - Slowly add the phosphorus ylide to the cooled solution of oxetan-3-one with vigorous stirring. The addition is performed at 0 °C to control the initial exothermic reaction.
  - Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
  - Continue stirring for approximately 15-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Purification:
  - Upon completion, the reaction mixture contains the product and triphenylphosphine oxide byproduct.
  - Set up a silica gel plug (a short column of silica gel in a fritted funnel).

- Pass the entire reaction mixture through the silica gel plug, eluting with a solvent system such as 30% ethyl acetate in petroleum ether. This step is crucial as it efficiently removes the highly polar triphenylphosphine oxide.[3][5]
- Collect the filtrate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

- Final Product:
  - The resulting product is typically a colorless to light yellow viscous oil with a reported yield of around 79%. [3][5] For long-term viability, it should be stored under freezer conditions (-20 °C). [6][8]

## Spectroscopic Characterization

Structural confirmation is paramount. While a full suite of analytical techniques ( $^{13}\text{C}$  NMR, IR, HRMS) is recommended for complete characterization,  $^1\text{H}$  NMR provides highly diagnostic information.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides a clear fingerprint of the molecule's structure. Based on reported data, the following signals are expected (400 MHz,  $\text{CDCl}_3$ ):[3][5]

- $\delta$  1.29 (t, 3H): This triplet corresponds to the three protons of the methyl group (- $\text{CH}_3$ ) in the ethyl ester moiety. The triplet pattern arises from coupling to the adjacent methylene group (- $\text{CH}_2$ -).
- $\delta$  4.18 (q, 2H): This quartet represents the two protons of the methylene group (- $\text{O-CH}_2$ -) in the ethyl ester. The quartet is a result of coupling to the three protons of the adjacent methyl group.
- $\delta$  5.32-5.34 (m, 2H) & 5.52-5.54 (m, 2H): These two multiplets correspond to the four protons on the oxetane ring (- $\text{CH}_2\text{-O-CH}_2$ -). The complex pattern is due to their distinct chemical environments and coupling to each other.

- $\delta$  5.64-5.66 (m, 1H): This multiplet represents the single vinylic proton (=CH-). Its chemical shift is downfield due to the deshielding effect of the conjugated ester group.

## Applications in Research and Drug Development

**Ethyl 2-(oxetan-3-ylidene)acetate** serves as a versatile intermediate for introducing the oxetane motif.

- Scaffold for Drug Discovery: The exocyclic double bond is a Michael acceptor, making it susceptible to conjugate addition reactions. This allows for the straightforward introduction of various nucleophiles (amines, thiols, etc.) to create more complex 3,3-disubstituted oxetanes, which are of significant interest in medicinal chemistry.[2][9]
- Bioisosteric Replacement: The oxetane ring is often used as a polar bioisostere for gem-dimethyl or carbonyl groups, improving aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[1]
- CBL-B Inhibition: The compound has been specifically noted as a potential inhibitor of CBL-B, an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[3][5] Inhibiting CBL-B is a promising strategy in immuno-oncology to enhance the immune response against tumors.

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